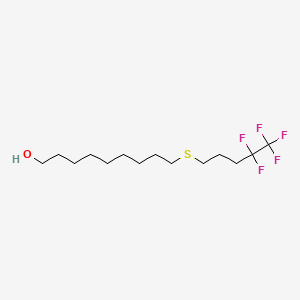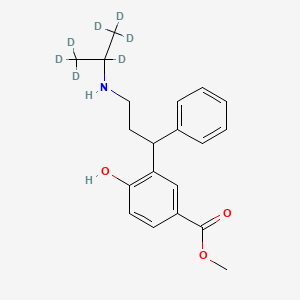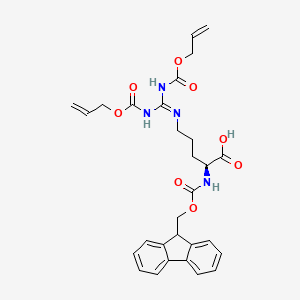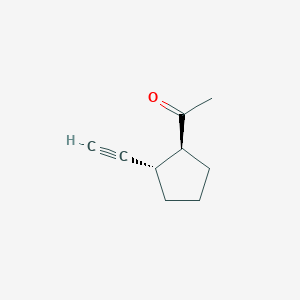![molecular formula C13H12O4 B589214 [1,1-Biphenyl]-2,3,4,4-tetrol,6-methyl-(9CI) CAS No. 136985-26-7](/img/no-structure.png)
[1,1-Biphenyl]-2,3,4,4-tetrol,6-methyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1-Biphenyl]-2,3,4,4-tetrol,6-methyl-(9CI), commonly known as BHT or butylated hydroxytoluene, is a synthetic antioxidant that is widely used in the food, cosmetic, and pharmaceutical industries. BHT is a white or yellowish solid that is soluble in many organic solvents and has a melting point of 69-71°C. BHT is used to prevent the oxidation of fats and oils in food, which can cause rancidity and spoilage. BHT is also used as a preservative in cosmetics and pharmaceuticals.
Mécanisme D'action
BHT acts as an antioxidant by donating hydrogen atoms to free radicals, which prevents them from reacting with and damaging other molecules. BHT is particularly effective at preventing the oxidation of fats and oils, which can lead to the formation of harmful compounds such as peroxides and aldehydes. BHT has also been shown to inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species.
Effets Biochimiques Et Physiologiques
BHT has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. BHT has been shown to increase the activity of certain antioxidant enzymes, such as superoxide dismutase and catalase. BHT has also been shown to decrease the production of reactive oxygen species and to increase the levels of glutathione, a key antioxidant molecule. BHT has been studied for its potential to improve insulin sensitivity and to protect against liver damage caused by alcohol and other toxins.
Avantages Et Limitations Des Expériences En Laboratoire
BHT is a widely used antioxidant that has been extensively studied for its properties and effects. BHT is relatively inexpensive and easy to obtain, and is widely available in the food, cosmetic, and pharmaceutical industries. However, BHT has some limitations for lab experiments. BHT can interfere with certain assays and may have variable effects depending on the experimental conditions. BHT can also have toxic effects at high concentrations, and care must be taken to use appropriate doses in experiments.
Orientations Futures
There are many potential future directions for research on BHT and its effects. BHT has been studied for its potential anti-cancer and anti-inflammatory effects, and further research is needed to explore these effects in more detail. BHT has also been studied for its potential to improve cognitive function and to protect against neurodegenerative diseases, and further research is needed to understand the mechanisms underlying these effects. BHT may also have potential applications in the treatment of metabolic disorders such as diabetes and obesity, and further research is needed to explore these possibilities. Overall, BHT is a promising compound with many potential applications in medicine and industry, and further research is needed to fully understand its properties and effects.
Méthodes De Synthèse
BHT is synthesized by the reaction of p-cresol with isobutylene in the presence of sulfuric acid. The resulting product is then oxidized with air or oxygen to form BHT. The synthesis of BHT is a well-established process that has been optimized for industrial production.
Applications De Recherche Scientifique
BHT has been extensively studied for its antioxidant properties and its potential health benefits. BHT has been shown to protect against oxidative damage in vitro and in vivo, and has been studied for its potential anti-cancer and anti-inflammatory effects. BHT has also been studied for its potential to improve cognitive function and to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
136985-26-7 |
|---|---|
Nom du produit |
[1,1-Biphenyl]-2,3,4,4-tetrol,6-methyl-(9CI) |
Formule moléculaire |
C13H12O4 |
Poids moléculaire |
232.235 |
Nom IUPAC |
4-(2,4-dihydroxyphenyl)-5-methylbenzene-1,2-diol |
InChI |
InChI=1S/C13H12O4/c1-7-4-12(16)13(17)6-10(7)9-3-2-8(14)5-11(9)15/h2-6,14-17H,1H3 |
Clé InChI |
HAJUPYDANBVGNZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C2=C(C=C(C=C2)O)O)O)O |
Synonymes |
[1,1-Biphenyl]-2,3,4,4-tetrol,6-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




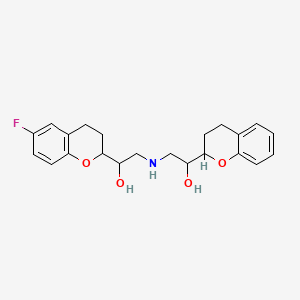
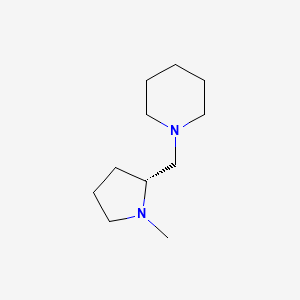
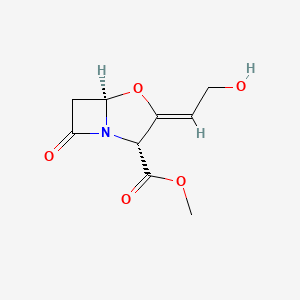
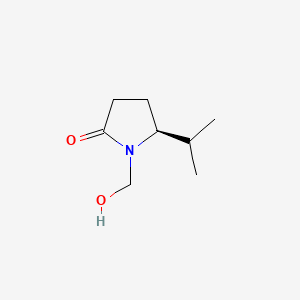
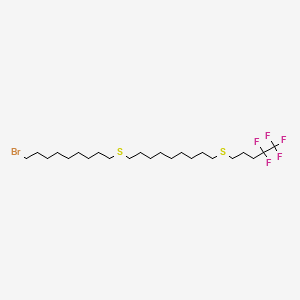
![9-[9-(4,4,5,5,5-Pentafluoropentylsulfanyl)nonylsulfanyl]nonan-1-ol](/img/structure/B589145.png)
